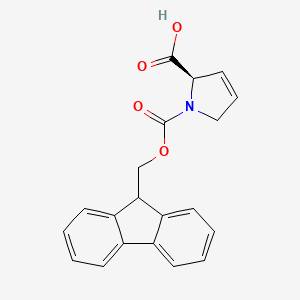
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-3,4-dehydro-L-proline is a modified form of the amino acid proline. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a double bond between the 3rd and 4th carbon atoms in the proline ring. This compound has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Fmoc-3,4-dehydro-L-proline are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-3,4-dehydro-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the double bond in the proline ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in saturated proline analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-3,4-dehydro-L-proline is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with specific conformational properties, which are valuable in the study of protein folding and function .
Biology
In biological research, this compound is used to study the effects of proline modifications on protein structure and function. It is also used in the development of peptide-based drugs and biomaterials .
Medicine
In medicine, Fmoc-3,4-dehydro-L-proline is explored for its potential therapeutic applications. It is used in the design of novel drugs targeting specific enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and development purposes. It is also used in the manufacture of diagnostic reagents and biotechnological products .
Wirkmechanismus
The mechanism of action of Fmoc-3,4-dehydro-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Fmoc group and the double bond in the proline ring can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Proline: Similar to Fmoc-3,4-dehydro-L-proline but lacks the double bond in the proline ring.
Fmoc-4-hydroxy-L-proline: Contains a hydroxyl group instead of a double bond.
Fmoc-3,4-dihydroxy-L-proline: Contains two hydroxyl groups in place of the double bond.
Uniqueness
Fmoc-3,4-dehydro-L-proline is unique due to the presence of the double bond in the proline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C20H17NO4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m1/s1 |
InChI-Schlüssel |
OALUMAMYGOBVTF-GOSISDBHSA-N |
Isomerische SMILES |
C1C=C[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
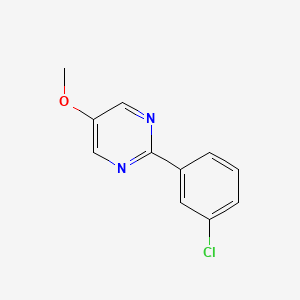
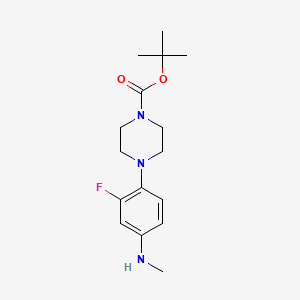
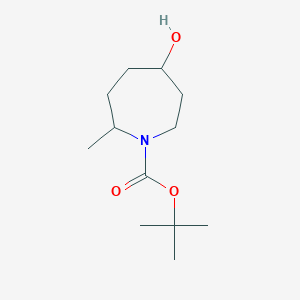
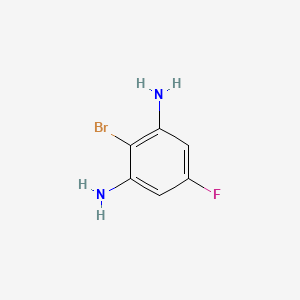
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
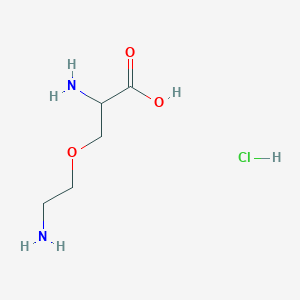
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
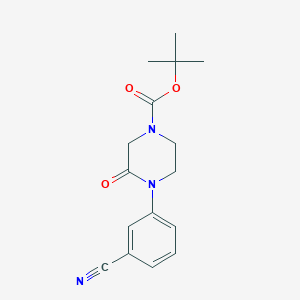
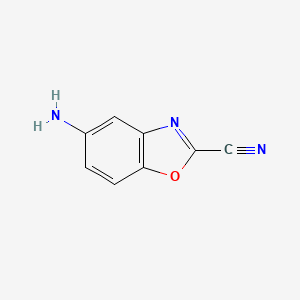
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
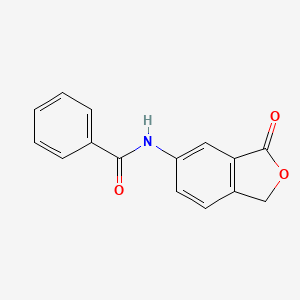

![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
